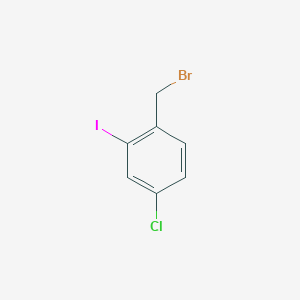

1-(Bromomethyl)-4-chloro-2-iodobenzene

Description

Strategic Importance of Highly Functionalized Aromatic Scaffolds in Advanced Organic Synthesis

Highly functionalized aromatic scaffolds are cornerstone components in the fields of medicinal chemistry, materials science, and advanced organic synthesis. These molecular frameworks, characterized by multiple and diverse functional groups, serve as versatile platforms for constructing complex molecular architectures. Their strategic importance lies in the ability to introduce molecular complexity and tailor physicochemical properties, which is crucial for developing new pharmaceuticals and functional materials. The direct functionalization of readily available chemicals has become a powerful strategy for rapidly accessing these valuable scaffolds. In tissue engineering, for instance, the functionalization of scaffolds is critical for enhancing cell attachment, growth, and differentiation.

The Role of Benzyl (B1604629) Halides as Versatile Electrophilic Building Blocks in Complex Molecule Construction

Benzyl halides, including benzyl bromides and chlorides, are a class of highly valuable reagents in organic synthesis, acting as potent electrophilic building blocks. Their utility stems from the reactivity of the benzylic carbon-halogen bond. This bond can be cleaved to form a resonance-stabilized benzylic carbocation, making them amenable to nucleophilic substitution reactions via both SN1 and SN2 pathways. nih.govnih.govnih.govsigmaaldrich.com The stability of the benzyl carbocation intermediate is a key factor, allowing primary benzyl halides to undergo SN1 reactions nearly as fast as tertiary halides. nih.govnih.gov This reactivity allows for the facile introduction of a benzyl group into a wide array of molecules. Furthermore, benzyl halides can be converted into benzyl radicals under photolytic or single-electron reduction conditions, opening up pathways for C-C bond formation through radical coupling reactions. google.com Their versatility is demonstrated in numerous transformations, including dehalogenation, benzylation of arenes (Friedel-Crafts reaction), and conversion to other functional groups like nitriles. bldpharm.comrsc.org

Overview of Contemporary Research Paradigms for Aryl Halide Systems Incorporating Benzylic Functionality

Modern organic synthesis has seen the emergence of innovative methodologies for the functionalization of aryl halide systems that also contain benzylic halide moieties. A significant area of research involves the use of dual catalytic systems, such as metallaphotoredox catalysis, which enables challenging C–H bond functionalizations and cross-coupling reactions under mild conditions. aaronchem.com These methods often allow for high chemoselectivity, for example, reacting at a benzylic C-H bond while leaving an aryl halide bond untouched. aaronchem.com Another paradigm is the development of metal-free reaction conditions, utilizing reagents like phosphonic acid in combination with iodine to achieve dehalogenation or benzylation of arenes with benzyl halides. rsc.org These approaches are valued for being greener and more cost-effective. Research also focuses on the selective activation of different halogen atoms within the same molecule, enabling sequential cross-coupling reactions to build complex, unsymmetrical molecules from di- or polyhalogenated substrates. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-chloro-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDOHTQSXMMAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401282782 | |

| Record name | 1-(Bromomethyl)-4-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343929-11-3 | |

| Record name | 1-(Bromomethyl)-4-chloro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343929-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 1 Bromomethyl 4 Chloro 2 Iodobenzene

Reactivity of the Benzylic Bromide Moiety in Organic Transformations

The benzylic bromide group is a key site of reactivity, readily participating in nucleophilic substitution, radical reactions, and elimination reactions. ucalgary.ca The stability of the resulting benzylic carbocation or radical intermediate plays a crucial role in these transformations. ucalgary.ca

Nucleophilic Substitution Pathways (S(_N)1, S(_N)2, S(_N)1', S(_N)2') on the Benzylic Carbon

The benzylic carbon in 1-(bromomethyl)-4-chloro-2-iodobenzene is susceptible to nucleophilic attack, proceeding through either S(_N)1 or S(_N)2 mechanisms, dictated by the reaction conditions. ucalgary.caquora.com

S(_N)1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction tends to follow an S(_N)1 pathway. researchgate.netmasterorganicchemistry.com This involves the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. ucalgary.caquora.combrainly.com The positive charge is delocalized over the benzene (B151609) ring, which enhances the stability of this intermediate. quora.combrainly.com The subsequent attack by the nucleophile can occur at the benzylic carbon. Due to the substitution pattern of the aromatic ring, there is no possibility of a "benzylic rearrangement" that would lead to a loss of aromaticity. ucalgary.ca

S(_N)2 Pathway: With a strong nucleophile and a polar aprotic solvent, the S(_N)2 mechanism is favored. researchgate.netmasterorganicchemistry.com This involves a backside attack by the nucleophile on the benzylic carbon, leading to a concerted displacement of the bromide ion. masterorganicchemistry.combrainly.com The stereochemistry at the benzylic carbon is inverted during this process. libretexts.org Primary benzylic halides, like the one in this compound, typically favor the S(_N)2 pathway. ucalgary.ca

The competition between S(_N)1 and S(_N)2 pathways can be influenced by the concentration of the nucleophile. researchgate.net Studies on similar benzyl (B1604629) bromides have shown that at higher nucleophile concentrations, the bimolecular S(_N)2 reaction becomes more prominent. researchgate.net For instance, the reaction of this compound with sodium azide (B81097) in a suitable solvent would likely proceed via an S(_N)2 mechanism to yield 1-(azidomethyl)-4-chloro-2-iodobenzene, a precursor for click reactions. nih.gov

Radical Reactions and Their Role in Benzylic Functionalization

The benzylic C-H bonds, and by extension the C-Br bond in the bromomethyl group, are susceptible to radical-mediated reactions. ucalgary.ca Benzylic bromination, often achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, proceeds via a free-radical chain mechanism. acs.org This process involves the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. oregonstate.edupearson.com

In the context of this compound, while the benzylic position is already brominated, further radical reactions could potentially be initiated at this site. For example, atom transfer radical addition (ATRA) reactions, often photocatalyzed, could utilize the C-Br bond to generate a benzylic radical intermediate for further functionalization. nih.gov This benzylic radical can then react with various radical traps. cecri.res.in

Elimination Reactions and Formation of Unsaturated Benzylic Systems

Benzylic halides can undergo elimination reactions, typically E1 or E2, to form styrenic systems. ucalgary.cayoutube.com

E2 Elimination: In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination. libretexts.org This concerted process involves the abstraction of a proton from a carbon adjacent to the benzene ring (if one were present) and the simultaneous departure of the bromide ion. However, since the benzylic carbon is the only carbon outside the ring in this molecule, this type of elimination is not possible. Instead, elimination would lead to the formation of a highly reactive and transient benzylic carbene, which is generally not a favored pathway under standard elimination conditions.

E1 Elimination: Under conditions that favor carbocation formation (e.g., a weak base and a polar protic solvent), an E1 mechanism could be initiated. youtube.comlibretexts.org The formation of the stable benzylic carbocation would be the rate-determining step, followed by the removal of a proton by a weak base. Again, due to the lack of an adjacent carbon with protons, a standard E1 elimination to form a double bond is not feasible.

However, if the benzylic bromide were to react with a base to form a di- or poly-nuclear species, subsequent elimination pathways could become accessible. Treatment of similar benzyl bromides with a base has been shown to furnish elimination products. nih.gov

Reactivity of the Aryl Halide Moieties (Chloro and Iodo) in Cross-Coupling Chemistry

The presence of two different halogen atoms on the aromatic ring, chlorine and iodine, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. libretexts.org The differential reactivity of the C-I and C-Cl bonds is the key to achieving regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

These Nobel Prize-winning reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgnobelprize.org

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. libretexts.orglibretexts.orgnih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgnih.gov

Heck Coupling: This reaction involves the coupling of the aryl halide with an alkene. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org A tandem click/Sonogashira reaction has been reported for 1-(bromomethyl)-4-iodobenzene. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl halide in the presence of a palladium or nickel catalyst. nobelprize.orgorganic-chemistry.orgillinois.edunih.gov

Regioselectivity and Chemoselectivity in Dihalogenated Systems

In dihalogenated aromatic compounds, the regioselectivity of cross-coupling reactions is generally governed by the relative bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl). nih.gov Consequently, the more reactive C-I bond will typically undergo oxidative addition to the palladium(0) catalyst faster than the C-Cl bond. libretexts.orgacs.orgresearchgate.net

This inherent difference in reactivity allows for selective cross-coupling at the iodo-substituted position while leaving the chloro- and bromomethyl- groups intact. nih.gov For example, in a Suzuki-Miyaura reaction, an arylboronic acid would preferentially couple at the C-I bond of this compound. libretexts.orgacs.org Similarly, in a Sonogashira coupling, a terminal alkyne would selectively react at the C-I position, especially at room temperature. wikipedia.org

The choice of palladium catalyst, ligands, and reaction conditions can further influence and, in some cases, even reverse the expected regioselectivity. nih.govnsf.govcapes.gov.brnih.govnih.govscite.ai While the C-I bond is intrinsically more reactive, specific ligand systems can promote coupling at the less reactive C-Cl site. nih.gov However, for this compound, the primary and most predictable site of cross-coupling is the carbon attached to the iodine atom.

Below is a table summarizing the expected major products from various cross-coupling reactions with this compound, assuming standard conditions that favor reactivity at the C-I bond.

Table 1: Expected Products of Selective Cross-Coupling Reactions

| Reaction | Coupling Partner | Expected Major Product |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 1-(Bromomethyl)-4-chloro-2-arylbenzene |

| Heck | Alkene (R-CH=CH₂) | 1-(Bromomethyl)-4-chloro-2-(alkenyl)benzene |

| Sonogashira | Terminal alkyne (R-C≡CH) | 1-(Bromomethyl)-4-chloro-2-(alkynyl)benzene |

| Negishi | Organozinc reagent (R-ZnX) | 1-(Bromomethyl)-4-chloro-2-alkyl/arylbenzene |

Mechanistic Aspects of Oxidative Addition, Transmetalation, and Reductive Elimination

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is fundamentally dictated by the three key elementary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comnih.gov The presence of iodo, chloro, and bromomethyl groups on the benzene ring introduces a high degree of selectivity challenge.

Oxidative Addition: This is typically the initial and often rate-determining step in a catalytic cycle, where the low-valent metal catalyst, commonly Pd(0), inserts into the carbon-halogen bond. numberanalytics.comnih.gov For aryl halides, the reactivity order for oxidative addition is generally I > Br > Cl. acs.org Consequently, the highly reactive C(sp²)–I bond in this compound is the primary site for oxidative addition. The C(sp²)–Cl bond is significantly less reactive and would require more forcing conditions for activation. The benzylic C(sp³)–Br bond also presents a potential site for oxidative addition.

The mechanism of oxidative addition can vary. For aryl halides, concerted pathways are common, although radical and SN2-type mechanisms have also been proposed, particularly for first-row transition metals. nih.govlibretexts.org DFT studies have suggested that for palladium-catalyzed reactions of aryl halides, the oxidative addition can proceed through the formation of an initial anionic Pd-species where the halide coordinates to the metal. rsc.orgacs.org The reaction then proceeds through a low-energy barrier to form a cis-configured Pd(II) complex. acs.orgresearchgate.net

Transmetalation: Following oxidative addition, a transmetalation step occurs where an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium center, displacing the halide. wikipedia.org This process is crucial for introducing the second organic partner into the coupling reaction. numberanalytics.com The mechanism of transmetalation can be complex and is dependent on the nature of the organometallic reagent, the ligands on the palladium, and the reaction conditions. researchgate.net It can proceed through open or closed transition states and may require the presence of a base or other activators. nih.govresearchgate.netacs.org

Reductive Elimination: This is the final step in the catalytic cycle, where the two organic ligands on the palladium(II) complex couple and are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst. wikipedia.orgnumberanalytics.com For reductive elimination to occur, the two groups to be coupled must typically be in a cis-orientation on the metal center. ilpi.com The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands. Electron-donating ligands can sometimes accelerate this step. acs.org The process results in a decrease in the oxidation state of the metal by two units. wikipedia.orglibretexts.org

Copper-Catalyzed Coupling Reactions and Their Mechanistic Landscape

While palladium is the dominant catalyst for many cross-coupling reactions, copper-catalyzed transformations offer a distinct and often complementary reactivity profile. In the context of this compound, copper catalysis can be particularly relevant for specific types of coupling reactions, such as Ullmann-type couplings, Sonogashira couplings, and various heteroatom-carbon bond formations.

The mechanistic landscape of copper-catalyzed reactions is diverse and not as universally defined as that of palladium. Proposed mechanisms often involve Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles, and single-electron transfer (SET) pathways are also frequently invoked.

Ullmann Condensation: This classic copper-promoted reaction is used for the formation of C-C, C-O, C-N, and C-S bonds. The reaction of an aryl halide, such as the iodo-group in this compound, with a nucleophile in the presence of a stoichiometric or catalytic amount of copper is a key example. The mechanism is thought to proceed through an oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III)-aryl intermediate. This is followed by reductive elimination to form the desired product.

Sonogashira Coupling: While traditionally palladium-catalyzed, a copper co-catalyst is essential for the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides. The role of copper is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II)-aryl complex. In a "copper-only" Sonogashira-type reaction, the mechanism is less clear but is thought to involve the formation of a copper acetylide followed by a coupling step that could involve a Cu(III) intermediate. Given the reactivity of the iodo-substituent, this compound would be a suitable substrate for such reactions.

Heteroatom Coupling (Buchwald-Hartwig type): Copper catalysis is also effective for the formation of C-N and C-O bonds. The mechanism is believed to involve the coordination of the amine or alcohol to the Cu(I) catalyst, followed by a deprotonation step. The resulting copper-amido or -alkoxo species can then react with the aryl halide. The high reactivity of the C-I bond in this compound makes it a prime site for these copper-catalyzed aminations or etherifications.

The chemoselectivity in copper-catalyzed reactions of this compound would again favor reaction at the iodo position due to the higher reactivity of the C-I bond compared to the C-Cl bond. The benzylic bromide could also be reactive under certain copper-catalyzed conditions, potentially leading to competition between the aryl and benzylic positions.

Nucleophilic Aromatic Substitution (SNAr) on Activated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In the case of this compound, the halogen substituents (chloro and iodo) are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directing due to their ability to donate lone-pair electron density through resonance. However, halogens are generally poor activators for SNAr reactions compared to groups like nitro (-NO₂) or cyano (-CN).

The presence of the iodo and chloro substituents on the ring of this compound does not provide strong activation for a classical SNAr reaction. The electron-withdrawing character of these halogens is not typically sufficient to stabilize the negative charge of the Meisenheimer complex to a degree that allows the reaction to proceed readily with common nucleophiles.

Therefore, under typical SNAr conditions, this compound is unlikely to undergo facile substitution at either the chloro or iodo positions. The benzylic bromide, however, is highly susceptible to nucleophilic attack via SN1 or SN2 mechanisms, which are mechanistically distinct from SNAr. Any observed reaction with a nucleophile would overwhelmingly favor displacement of the benzylic bromide over the aromatic halides.

It is important to note that certain very strong nucleophiles or very high temperatures might force a substitution at the aromatic ring, likely favoring the displacement of the iodide, which is a better leaving group than chloride. However, these would be considered forcing conditions and not a typical SNAr pathway on an activated ring.

Directed Aryl Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing group (DG) on an aromatic ring to guide the deprotonation of a specific ortho-proton by a strong base, typically an organolithium reagent. This generates a stabilized ortho-lithiated species, which can then be trapped by an electrophile.

In this compound, the potential directing groups are the halogen substituents. Halogens can act as weak directing groups for ortho-metalation. However, a significant challenge in applying DoM to this substrate is the high reactivity of the existing functional groups towards strong bases like organolithiums.

Potential Reaction Pathways:

Halogen-Metal Exchange: The most likely reaction upon treatment with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature would be a rapid halogen-metal exchange at the most electropositive halogen, the iodine. This would lead to the formation of 1-(bromomethyl)-4-chloro-2-lithiobenzene. This is a well-established and generally faster process than deprotonation.

Nucleophilic Attack at the Benzylic Position: Organolithium reagents are also strong nucleophiles and could potentially attack the electrophilic benzylic carbon, leading to the displacement of the bromide and the formation of a new carbon-carbon bond.

Deprotonation: If halogen-metal exchange and nucleophilic attack could be suppressed, the chloro and iodo substituents could direct deprotonation. The chloro group would direct to the C3 and C5 positions. The iodo group would direct to the C3 position. The cumulative effect would likely favor deprotonation at the C3 position, which is ortho to both the iodo and chloro groups. However, the acidity of this proton is likely insufficient to compete with the other reactive pathways.

Given these competing pathways, achieving selective directed ortho-metalation on this compound is highly challenging. The dominant reaction is expected to be the iodine-lithium exchange.

Related Reactions - Directed Aryl Radical Formation:

In a different vein, the substituents can direct the formation of aryl radicals. For instance, under certain conditions, the iodo group can be selectively converted into a radical, which can then participate in various coupling reactions. This is not a metalation reaction in the classical sense but represents another way the substituents can direct reactivity at a specific position on the aromatic ring.

Interplay of Halogen Substituents and Benzylic Reactivity: Chemoselectivity and Regioselectivity Control

The synthetic utility of this compound is largely defined by the ability to selectively address one of its three distinct halogenated sites. The interplay between the benzylic bromide, the aryl iodide, and the aryl chloride allows for a range of sequential and chemoselective transformations.

Orthogonal Reactivity of Different Halogen Types (Iodo vs. Chloro vs. Bromomethyl)

The concept of orthogonal reactivity refers to the ability to perform a chemical reaction at one functional group in the presence of others without affecting them. The different halogen types in this compound exhibit distinct reactivity profiles, enabling such selective transformations.

Table 1: Reactivity Hierarchy of Halogen Substituents in this compound

| Functional Group | Bond Type | Typical Reactions | Relative Reactivity |

| Bromomethyl | C(sp³)–Br | Nucleophilic substitution (SN1/SN2), Grignard formation | High |

| Iodo | C(sp²)–I | Oxidative addition (e.g., Pd-catalyzed cross-coupling), Halogen-metal exchange | High (in organometallic reactions) |

| Chloro | C(sp²)–Cl | Oxidative addition (harsher conditions), Nucleophilic aromatic substitution (if activated) | Low |

This hierarchy allows for a predictable and stepwise functionalization of the molecule. For instance:

Benzylic Functionalization: The highly reactive bromomethyl group can be selectively targeted by a wide range of nucleophiles (e.g., cyanides, amines, alkoxides) under conditions that leave the aryl halides untouched. This is typically achieved at or below room temperature.

Aryl Iodide Functionalization: The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions can be performed chemoselectively in the presence of the C-Cl and even the C-Br bond (if the benzylic position has been pre-functionalized or if the conditions are carefully controlled).

Aryl Chloride Functionalization: The C-Cl bond is the least reactive of the three. Its functionalization typically requires more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems (e.g., using electron-rich and bulky phosphine (B1218219) ligands). This allows for late-stage modification of the chloro-position after the other two sites have been reacted.

By carefully choosing the reaction conditions and reagents, a chemist can exploit this orthogonal reactivity to build molecular complexity in a controlled manner.

Stereoelectronic Effects on Reaction Pathways and Outcomes

The electronic properties and spatial arrangement of the substituents in this compound have a profound impact on its reactivity, influencing reaction rates, regioselectivity, and even the feasibility of certain transformations.

Electronic Effects:

Inductive Effects: All three halogen substituents exert a net electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic aromatic substitution. This effect also influences the acidity of the aromatic protons, although not to a degree that typically allows for easy deprotonation.

Resonance Effects: The chloro and iodo substituents have lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect is generally weaker for halogens compared to other groups like methoxy, and it primarily serves to direct incoming electrophiles to the ortho and para positions.

Steric Effects:

Hindrance around the Iodo Group: The iodo substituent is located at the C2 position, flanked by the bromomethyl group at C1 and a hydrogen at C3. This steric environment can influence the approach of bulky reagents or catalysts. In palladium-catalyzed cross-coupling reactions, the size of the phosphine ligands on the palladium catalyst can be crucial. Bulky ligands might hinder the oxidative addition step or the subsequent reductive elimination.

Influence on Benzylic Reactivity: The ortho-iodo and meta-chloro substituents can exert some steric hindrance on the benzylic position, potentially slowing down the rate of SN2 reactions with very bulky nucleophiles. However, for most common nucleophiles, this effect is likely to be minimal.

Control of Regioselectivity: In reactions where more than one site could potentially react, stereoelectronic effects can dictate the outcome. For example, in a hypothetical directed metalation scenario, the combined electronic and steric effects of the substituents would influence which proton is abstracted.

Table 2: Summary of Stereoelectronic Effects

| Effect | Origin | Influence on Reactivity |

| Electronic | ||

| Inductive Withdrawal (-I) | Electronegativity of halogens | Deactivates ring to electrophilic attack; influences C-H acidity. |

| Resonance Donation (+R) | Lone pairs on Cl and I | Directs incoming electrophiles (ortho/para); weakly counteracts inductive withdrawal. |

| Steric | ||

| Steric Hindrance | Size of I, Cl, and CH₂Br groups | Can hinder approach of bulky reagents to adjacent reactive sites (e.g., C-I bond, benzylic position). |

In-Situ Spectroscopic Analysis for Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is a cornerstone of modern organic chemistry, providing the detailed understanding necessary for reaction optimization and the development of novel synthetic methodologies. For a molecule with multiple reactive sites like this compound, discerning the precise sequence of bond-forming and bond-breaking events is particularly challenging. In-situ spectroscopic techniques offer a powerful solution by enabling the real-time monitoring of reacting species directly within the reaction vessel, thus providing a continuous picture of the reaction progress. d-nb.inforptu.de This approach avoids the potential artifacts and loss of information associated with traditional methods that rely on quenching and ex-situ analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most potent in-situ techniques for mechanistic studies. d-nb.inforesearchgate.net These methods allow for the direct observation and quantification of reactants, intermediates, products, and byproducts as a function of time, yielding invaluable kinetic and structural information.

In-Situ NMR Spectroscopy

In-situ NMR spectroscopy is exceptionally well-suited for monitoring homogeneous reactions involving this compound. d-nb.info By acquiring spectra at regular intervals, it is possible to track the disappearance of starting material and the appearance of products. The integration of characteristic peaks provides a quantitative measure of the concentration of each species, allowing for the determination of reaction kinetics. rptu.de

For instance, in a hypothetical nucleophilic substitution reaction at the benzylic position, the distinctive singlet of the bromomethyl protons (-CH₂Br) in the ¹H NMR spectrum would be expected to decrease in intensity, while a new signal corresponding to the newly formed product would emerge.

Detailed Research Findings from a Hypothetical In-Situ NMR Study:

Consider a study investigating the reaction of this compound with a nucleophile, such as sodium azide (NaN₃), in a suitable deuterated solvent like DMSO-d₆. The progress of this reaction could be monitored by ¹H NMR spectroscopy. The primary signals of interest would be the benzylic protons.

Table 1: Hypothetical ¹H NMR Data for the Reaction of this compound with NaN₃

| Time (minutes) | Integral of -CH₂Br (Reactant) | Integral of -CH₂N₃ (Product) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 60 | 0.37 | 0.63 |

| 120 | 0.14 | 0.86 |

| 180 | 0.05 | 0.95 |

In-Situ FTIR Spectroscopy

In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is another powerful technique for monitoring reaction progress, particularly for reactions in solution. researchgate.net It works by measuring the infrared spectrum of the layer of solution in direct contact with the ATR crystal. This method is advantageous as it can often be used with standard reaction setups and can provide kinetic data in real-time.

For the reactions of this compound, specific vibrational bands can be monitored. The C-Br stretching frequency of the bromomethyl group is a key diagnostic peak. As the reaction proceeds, the intensity of this band would decrease. Concurrently, new bands corresponding to the product would appear. For example, in the aforementioned reaction with sodium azide, the appearance of a strong azide (N₃) stretching band around 2100 cm⁻¹ would be a clear indicator of product formation.

Detailed Research Findings from a Hypothetical In-Situ FTIR Study:

A kinetic study using in-situ FTIR could provide complementary information to the NMR analysis. The absorbance of specific peaks can be directly correlated with the concentration of the corresponding species.

Table 2: Hypothetical In-Situ FTIR Data for the Reaction of this compound with NaN₃

| Time (minutes) | Absorbance of C-Br Stretch (Reactant) | Absorbance of N₃ Stretch (Product) |

| 0 | 0.98 | 0.00 |

| 10 | 0.83 | 0.18 |

| 20 | 0.71 | 0.32 |

| 30 | 0.60 | 0.45 |

| 60 | 0.36 | 0.74 |

| 120 | 0.14 | 0.99 |

| 180 | 0.05 | 1.12 |

The data from in-situ FTIR can be used to determine reaction rates and orders in a manner analogous to the NMR data. wpmucdn.com The high temporal resolution of FTIR allows for the study of faster reactions and the potential detection of short-lived intermediates that might not be observable by NMR. researchgate.net

By combining the insights from both in-situ NMR and FTIR, a comprehensive mechanistic picture of the reactivity of this compound can be developed. These techniques provide robust, quantitative data that are essential for understanding the factors that control the chemical transformations of this versatile building block.

Applications of 1 Bromomethyl 4 Chloro 2 Iodobenzene As a Synthetic Synthon

A Building Block for the Construction of Complex Molecular Architectures

The trifunctional nature of 1-(bromomethyl)-4-chloro-2-iodobenzene allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The distinct reactivities of the iodo, bromo, and bromomethyl groups can be selectively exploited under different reaction conditions, making it an ideal starting material for the synthesis of highly substituted aromatic compounds.

Synthesis of Biaryl Compounds and Polycyclic Aromatic Hydrocarbons

The presence of both iodo and bromo substituents on the aromatic ring of this compound makes it a prime candidate for sequential cross-coupling reactions to generate biaryl systems and more extended polycyclic aromatic hydrocarbons (PAHs). The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for a stepwise and controlled introduction of different aryl groups.

For instance, the iodine atom can be selectively coupled with an arylboronic acid in the presence of a palladium catalyst, leaving the bromine atom intact for a subsequent, different cross-coupling reaction. This stepwise approach is crucial for the regioselective synthesis of unsymmetrical biaryls. While specific examples detailing the use of this compound in this context are not extensively documented in readily available literature, the principles of selective cross-coupling are well-established for similar polyhalogenated aromatic compounds.

The following table illustrates the general principle of selective Suzuki-Miyaura cross-coupling reactions based on the differential reactivity of aryl halides.

| Aryl Halide | Relative Reactivity in Pd-Catalyzed Cross-Coupling |

| Aryl Iodide | Highest |

| Aryl Bromide | Intermediate |

| Aryl Chloride | Lowest |

This table provides a generalized reactivity trend for aryl halides in common palladium-catalyzed cross-coupling reactions.

Precursor in the Synthesis of Functionally Active Organic Molecules

The structural motif of this compound is found within intermediates used in the synthesis of medicinally relevant compounds. For example, the related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The synthesis of this intermediate often involves the coupling of a substituted benzene (B151609) ring with phenetole, highlighting the utility of such halogenated aromatics as precursors to complex, functionally active molecules.

Generation of Novel Organometallic Reagents for Further Transformations

The carbon-iodine bond in this compound is susceptible to metal-halogen exchange, providing a route to novel organometallic reagents. Treatment with organolithium reagents or elemental metals like magnesium can generate the corresponding aryllithium or Grignard reagents. These newly formed organometallic species can then act as potent nucleophiles or be used in transmetalation reactions to generate other organometallic compounds (e.g., organozinc, organoboron, or organocopper reagents).

The generation of such an organometallic intermediate from this compound would offer a reactive handle at the 2-position, allowing for the introduction of a wide range of electrophiles. The remaining chloro, bromo, and bromomethyl functionalities would provide further sites for subsequent transformations, enabling a highly convergent and modular approach to complex target molecules.

Scaffold for the Development of Ligands in Transition-Metal Catalysis

The rigid aromatic core and multiple points of potential functionalization make this compound an attractive scaffold for the design and synthesis of new ligands for transition-metal catalysis. The bromomethyl group can be readily converted into a variety of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), through nucleophilic substitution reactions.

Furthermore, the halogen atoms on the aromatic ring can be used to attach the ligand scaffold to a solid support or to introduce additional steric or electronic modifying groups that can fine-tune the properties of the resulting metal complex. The development of bespoke ligands is crucial for advancing catalytic efficiency, selectivity, and substrate scope in a wide array of chemical transformations.

Integration into Multi-Component Reactions and Cascade Processes

The multiple reactive sites of this compound make it a promising substrate for multi-component reactions (MCRs) and cascade processes. These powerful synthetic strategies allow for the rapid construction of molecular complexity from simple starting materials in a single operation, thereby increasing efficiency and reducing waste.

For example, a hypothetical cascade reaction could be envisioned where the bromomethyl group undergoes an initial nucleophilic substitution, followed by an intramolecular cross-coupling reaction involving one of the aryl halides. Alternatively, the different reactivities of the C-I and C-Br bonds could be exploited in sequential, one-pot cross-coupling reactions with different partners. While specific, documented examples involving this compound in MCRs or cascade reactions are limited, its inherent functionality suggests significant potential in this area of research.

Derivatives and Analogues of this compound: Synthesis and Reactivity

The compound this compound is a highly functionalized aromatic molecule, offering multiple reactive sites for synthetic diversification. Its structure, featuring a reactive benzylic bromide, an electron-rich aromatic ring, and two distinct halogen atoms (iodine and chlorine), allows for a wide range of chemical transformations. This article explores the synthesis and reactivity of derivatives and analogues, focusing on modifications at the benzylic position, functionalization of the aromatic core, and its potential use in constructing larger molecular assemblies.

Computational and Theoretical Investigations of 1 Bromomethyl 4 Chloro 2 Iodobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Currently, there are no published quantum chemical calculations detailing the electronic structure and reactivity descriptors of 1-(Bromomethyl)-4-chloro-2-iodobenzene. Such studies, typically employing Density Functional Theory (DFT), would be crucial in understanding the molecule's fundamental properties. Key parameters that could be calculated include:

Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO-LUMO gap would provide insights into its kinetic stability and electronic excitation properties.

Electron Density Distribution and Electrostatic Potential: Mapping the electron density and electrostatic potential would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

A hypothetical data table of such calculated properties is presented below to illustrate the potential outcomes of such a study.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value (Arbitrary Units) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Electronegativity (χ) | 3.85 |

Note: The values in this table are purely illustrative and are not based on actual calculations.

Reaction Mechanism Simulations and Transition State Analysis for Key Transformations

Detailed theoretical studies on the reaction mechanisms involving this compound are absent from the current literature. This compound possesses multiple reactive sites, including the bromomethyl group, and the various halogen-substituted positions on the aromatic ring, making it a candidate for a variety of transformations such as nucleophilic substitution, cross-coupling reactions, and metallation.

Reaction mechanism simulations would involve:

Locating Transition States: Identifying the transition state structures for potential reaction pathways.

Calculating Activation Energies: Determining the energy barriers for these pathways to predict the most favorable reaction routes.

Analyzing Reaction Intermediates: Characterizing the stability of any intermediates formed during the reaction.

Such simulations would be invaluable for optimizing reaction conditions and predicting product outcomes for synthetic chemists working with this compound.

Prediction of Regioselectivity and Chemoselectivity in Complex Reaction Systems

Given the presence of three different halogen atoms (bromine, chlorine, and iodine) and a reactive bromomethyl group, predicting the regioselectivity and chemoselectivity of reactions involving this compound is a non-trivial challenge. Computational chemistry offers powerful tools to address this.

Regioselectivity: In reactions such as metal-halogen exchange or cross-coupling, theoretical calculations could predict which halogen atom is most likely to react. This is typically determined by factors such as bond dissociation energies and the stability of the resulting intermediates.

Chemoselectivity: When multiple functional groups could potentially react, computational models can help determine which reaction is kinetically or thermodynamically favored. For example, in the presence of a nucleophile, will substitution occur at the bromomethyl group or will a reaction occur at the aromatic ring?

Conformation Analysis and Intramolecular Non-Covalent Interactions (e.g., Halogen–π Interactions)

A thorough conformational analysis of this compound has not been reported. Such a study would investigate the rotational barrier of the bromomethyl group and the preferred spatial arrangement of the substituents. Furthermore, the presence of multiple halogen atoms and a π-system suggests the possibility of intramolecular non-covalent interactions.

These interactions, while weak, can significantly influence the molecule's conformation and reactivity. Techniques such as Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) plots could be used to visualize and quantify these interactions, including potential halogen-halogen or halogen-π interactions.

Development of Quantitative Structure-Activity/Reactivity Relationships (QSAR/QRAR) Models

There are currently no specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity Relationship (QRAR) models that include this compound. In a broader context, QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific physical property.

To develop a QSAR/QRAR model relevant to this compound, a dataset of structurally similar molecules with known activities or reactivities would be required. From the calculated molecular descriptors (as mentioned in section 6.1), a mathematical model could be built to predict the properties of new, untested compounds, including this compound. This would be particularly useful in fields like drug discovery and materials science.

Advanced Analytical Methodologies for Reaction Monitoring and Complex Product Characterization

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probing (e.g., in-situ NMR, DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. Advanced NMR methods offer dynamic and detailed information beyond simple structure confirmation, enabling the probing of reaction mechanisms and the analysis of complex mixtures.

In-situ NMR for Reaction Monitoring In-situ, or real-time, NMR spectroscopy allows for the continuous monitoring of a chemical reaction directly within the NMR spectrometer. researchgate.netbeilstein-journals.org This technique provides invaluable kinetic and mechanistic data by tracking the concentration changes of reactants, intermediates, and products over time without the need for sampling and quenching, which can alter the reaction's course. researchgate.net For reactions involving 1-(Bromomethyl)-4-chloro-2-iodobenzene, such as a nucleophilic substitution at the bromomethyl group, in-situ ¹H NMR could monitor the disappearance of the characteristic methylene peak of the starting material and the simultaneous appearance of a new peak corresponding to the methylene group of the product. This allows for the precise determination of reaction rates and the detection of any transient intermediates that may form. beilstein-journals.org

Diffusion-Ordered Spectroscopy (DOSY) NMR for Mixture Analysis Diffusion-Ordered Spectroscopy (DOSY) is a powerful non-invasive NMR technique used to separate the signals of different chemical species in a mixture based on their translational diffusion coefficients. ucsb.edumanchester.ac.uk Since the diffusion rate of a molecule is dependent on its size and shape, DOSY NMR can effectively act as a form of "NMR chromatography," resolving components of a complex reaction mixture in a second dimension based on diffusion. u-tokyo.ac.jpnih.gov In the context of synthesizing derivatives from this compound, a DOSY experiment could distinguish between the starting material, smaller reagents, the larger desired product, and any dimeric byproducts, all within the same sample. This is particularly useful for assessing the purity of a crude reaction product without resorting to physical separation methods. rsc.org

Table 1: Hypothetical DOSY NMR Data for a Reaction Mixture

| Compound | Molecular Weight ( g/mol ) | Expected Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) |

| This compound | 347.38 | 9.5 |

| Nucleophile (e.g., Aniline) | 93.13 | 15.0 |

| Product (Derivative) | 400.73 | 8.2 |

| Dimeric Byproduct | ~630 | 6.1 |

Vibrational Spectroscopy (IR, Raman) for Monitoring Reaction Intermediates and Product Formation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, monitors the vibrational modes of molecules. These methods are highly effective for real-time tracking of changes in functional groups during a chemical reaction. researchgate.netnih.gov

Infrared (IR) Spectroscopy Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for in-line reaction monitoring. researchgate.net By inserting a probe directly into the reaction vessel, changes in the concentration of functional groups can be followed. For instance, in a reaction where the bromomethyl group of this compound is converted to a nitrile (-CN), FTIR spectroscopy would track the disappearance of the C-Br stretching vibration and the appearance of the strong, sharp absorption band characteristic of the nitrile triple bond.

Raman Spectroscopy Raman spectroscopy offers complementary information to IR and is often advantageous for monitoring reactions in aqueous or polar solvent systems where IR suffers from strong solvent absorption. hovione.comualg.pt It is highly sensitive to changes in non-polar bonds and aromatic ring systems. During the synthesis involving this compound, Raman spectroscopy can monitor the characteristic stretching frequencies of the C-Cl, C-Br, and C-I bonds. The formation of new bonds or the consumption of the starting material can be quantified by tracking the intensity of specific Raman peaks, making it a powerful tool for process analytical technology (PAT). beilstein-journals.orgjasco-global.com

Table 2: Characteristic Vibrational Frequencies for Monitoring Reactions

| Functional Group / Bond | Technique | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

| C-H (Aromatic) | IR, Raman | 3100-3000 | Monitor integrity of the benzene (B151609) ring. |

| C-H (Aliphatic, -CH₂Br) | IR, Raman | 3000-2850 | Monitor consumption of the bromomethyl group. |

| C-Br Stretch | IR, Raman | 650-550 | Track disappearance of the starting material. |

| C-Cl Stretch | IR, Raman | 800-600 | Confirm stability of the chloro-substituent. |

| C-I Stretch | IR, Raman | 600-500 | Confirm stability of the iodo-substituent. |

| Aromatic C=C Stretch | Raman | 1600-1585 | Monitor changes to the aromatic system. |

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis in Reaction Optimization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. nih.gov It is highly suitable for analyzing the reaction products and byproducts from the synthesis of derivatives of this compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for definitive identification through fragmentation patterns. nih.gov This technique is invaluable for reaction optimization, enabling the screening of different catalysts, solvents, and temperatures by quantifying the formation of the desired product versus impurities. researchgate.net

Table 3: Illustrative GC-MS Parameters for Halogenated Aromatic Compound Analysis

| Parameter | Setting |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Transfer Line | 290 °C |

| Mass Range | 40-550 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS) For derivatives that are non-volatile, thermally labile, or highly polar, LC-MS is the analytical method of choice. rsc.org The liquid chromatograph separates components based on their affinity for the stationary and mobile phases. The eluent is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which minimizes fragmentation and provides the molecular weight of the components. chromatographyonline.com LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity, allowing for the quantification of trace-level products and impurities in complex matrices, which is critical during the optimization phase of a synthetic route. technologynetworks.comnih.govrestek.com

X-ray Crystallography for Absolute Structure and Conformational Analysis of Novel Derivatives

While NMR and MS can establish the constitution of a molecule, single-crystal X-ray crystallography provides unambiguous proof of its three-dimensional structure, including absolute stereochemistry and conformation in the solid state. nih.gov

If a novel derivative of this compound can be synthesized and grown as a single crystal, X-ray diffraction analysis can determine the precise spatial arrangement of every atom. spast.org This technique is the gold standard for confirming the structure of a new chemical entity. Beyond simple connectivity, it reveals detailed information about bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation, which can be influenced by steric and electronic effects of the substituents as well as crystal packing forces. nih.govresearchgate.netnih.gov Such structural insights are vital for structure-activity relationship (SAR) studies in medicinal chemistry or materials science.

Table 4: Representative Crystallographic Data for a Small Organic Molecule Derivative

| Parameter | Example Value |

| Chemical Formula | C₁₄H₁₀BrClINO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 15.234 |

| c (Å) | 10.456 |

| β (°) | 98.78 |

| Volume (ų) | 1341.5 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Future Research Directions and Emerging Paradigms for Halogenated Aromatics

Green Chemistry Approaches for Sustainable Synthesis and Transformations

Green chemistry principles are increasingly being integrated into the synthesis of halogenated aromatic compounds to minimize environmental impact. Traditional electrophilic halogenation reactions often rely on harsh conditions and non-green chlorinated solvents. rsc.org A significant research direction is the development of environmentally benign protocols that avoid hazardous substances.

One promising approach involves the use of organocatalysts in greener solvents. For instance, an indole-catalytic protocol has been reported for the electrophilic bromination of aromatics in a lipophilic medium like heptane. rsc.org This method achieves good yields and excellent regioselectivities under mild and virtually neutral conditions, avoiding the formation of side products. rsc.org A key advantage is the easy purification of the halogenated products, often without the need for column chromatography, making it an environmentally friendly and sustainable pathway. rsc.org

Biological degradation of halogenated aromatics also presents a sustainable and low-cost technology for environmental remediation. nih.gov Research into the molecular mechanisms of enzymatic reactions in microorganisms that can degrade these compounds is a key area. nih.gov These "clean and green" bioremediation processes utilize microbes that can perform oxidative dehalogenation, incorporating hydroxyl groups to yield more hydrophilic and less toxic products, which can then be further broken down. nih.gov Bioproduction in engineered microbes, such as E. coli, offers a green solution for generating diverse halogenated molecules from simple sugars, bypassing the limitations of traditional organic synthesis like toxic chemicals and poor selectivity. nih.gov

Current research focuses on finding more eco-friendly strategies to mitigate the environmental issues associated with traditional electrophilic aromatic substitution (EAS), which is the most common method for introducing halogens to aromatic rings. taylorfrancis.com

Flow Chemistry Applications for Enhanced Reaction Control and Scalability

Flow chemistry, or continuous flow technology, is emerging as a powerful tool for the synthesis of halogenated aromatics, offering significant advantages in safety, control, and scalability over traditional batch processes. amt.uknih.gov Flow reactors provide superior mass and heat transfer, which is crucial for managing highly exothermic reactions like nitrations and halogenations. amt.uk This precise control over reaction parameters such as temperature, pressure, and reaction time leads to increased process selectivity and efficiency. acs.org

The miniaturized nature of flow reactors enhances safety, especially when dealing with hazardous reagents or intermediates. For example, in lithiation reactions, which are often required for functionalizing dihaloarenes, flow chemistry allows for precise reagent dosing at low temperatures, which is challenging in batch production. acs.orgvapourtec.com Similarly, for exothermic reactions, the high surface-area-to-volume ratio in flow reactors mitigates overheating, preventing runaway reactions. amt.uk

Flow chemistry is particularly beneficial for:

Hazardous Reactions: Minimizing the volume of hazardous materials at any given time significantly improves safety. amt.uk

Scalability: Processes developed in the lab can be more easily and reliably scaled up for industrial production. amt.uk

The application of flow chemistry is becoming widespread in fine chemical manufacturing and pharmaceutical production, enabling innovative transformations that were previously difficult or too dangerous to perform. amt.ukacs.org

Photocatalytic and Electrocatalytic Transformations of Halogenated Benzenes

Photocatalysis and electrocatalysis represent modern, sustainable approaches for the transformation of halogenated benzenes. These methods often operate under mild conditions, utilizing light or electricity to drive chemical reactions, thereby reducing the reliance on high temperatures and harsh chemical reagents.

Visible-light photoredox catalysis has been successfully employed for the halogenation of arenes. nih.gov Using organic dyes or metal complexes as photocatalysts, these reactions can be carried out with high selectivity and efficiency. For example, the chlorination of arenes can be achieved using N-chlorosuccinimide (NCS) as the chlorine source in the presence of a photocatalyst like methylene green under white LED irradiation. nih.gov Similarly, photoredox processes have been developed for the vicinal dichlorination of alkenes and the halogenation of quinolines in environmentally friendly solvents like water. nih.gov A proposed mechanism often involves the photoexcitation of the catalyst, which then facilitates the generation of a halogen radical that reacts with the aromatic substrate. nih.gov

Electrocatalysis offers another green alternative for halogenating aromatic compounds. Electrochlorination can be performed using simple sodium chloride as both the chlorine source and the electrolyte. researchgate.net In this process, chloride ions are oxidized at an anode to produce chlorine radicals, which then react with the aromatic compound to form the chlorinated derivative. researchgate.net This method provides excellent control and selectivity and improves safety compared to traditional methods. researchgate.net Researchers have successfully demonstrated the electrobromination of various substrates and even utilized seawater as a sustainable source for chlorine chemistry, achieving high yields of chlorinated products. researchgate.net

Development of Novel Catalytic Systems for Site-Selective Functionalization

A major challenge in the synthesis of polysubstituted aromatic compounds is controlling the position of functionalization (regioselectivity). The development of novel catalytic systems that can direct reactions to a specific C-H bond on an aromatic ring is a highly active area of research.

Palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, has become a powerful method for the vicinal (ortho and ipso) difunctionalization of arenes. uchicago.eduuchicago.edu This strategy uses simple aryl iodides as starting materials, allowing for the installation of various groups at the position of the iodine and the adjacent ortho position. uchicago.edu Research is ongoing to overcome the intrinsic limitations of this reaction, such as constraints on the types of electrophiles that can be used. uchicago.eduuchicago.edu

Directing groups are another effective strategy for achieving site-selectivity. These functional groups are temporarily attached to the substrate to direct a metal catalyst to a specific C–H bond, typically in the ortho position. chemrxiv.org While this has been effective, achieving selectivity at more remote positions, like the para-position, remains a significant challenge. researchgate.net To address this, researchers are developing organocatalyst-controlled strategies that emulate enzyme catalysis. Chiral phosphoric acid catalysts, for example, can create a specific chiral environment that controls both chemo- and site-selectivity, enabling para-selective C-H functionalization. researchgate.net

These advanced catalytic systems are crucial for synthesizing complex molecules with precise substitution patterns, which are often found in pharmaceuticals and agrochemicals. uchicago.edu

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of chemical synthesis with automated platforms and robotics is revolutionizing the discovery and development of new molecules and reactions. merckmillipore.com Automated systems can perform entire synthesis workflows, from reagent preparation to reaction, purification, and analysis, with increased speed and efficiency while minimizing human error. nih.govmerckmillipore.com

These platforms often utilize continuous flow technology, where computer-controlled pumps and valves manage the entire process. nih.govmit.edu Modular systems, where different reaction units can be plugged in as needed, offer high flexibility for synthesizing a wide variety of compounds. mit.edu By combining automation with data-driven algorithms and machine learning, these platforms can autonomously optimize reaction conditions, significantly accelerating research. nih.govsynplechem.com For instance, a system can be programmed to systematically vary temperature, reagent concentrations, and flow rates to find the optimal conditions for a desired product, a task that would be incredibly laborious to perform manually. mit.edu

Automated platforms are particularly valuable in medicinal chemistry for creating large libraries of compounds for drug screening. nih.gov Companies like Merck Millipore, in partnership with Synple Chem, offer automated synthesizers that use pre-filled reagent cartridges for various reaction classes, including Suzuki couplings and amide formations, making complex synthesis accessible at the push of a button. merckmillipore.com This technology allows chemists to focus on the more creative aspects of their work, such as designing new synthetic routes and analyzing results. mit.edu

Q & A

Q. What methods validate the compound’s stability under varying storage conditions?

- Answer :

- Accelerated Stability Studies : Heat samples to 40–60°C and monitor decomposition via HPLC.

- Light Exposure Tests : UV-vis spectroscopy tracks photodegradation (λmax shifts indicate bond cleavage).

- Moisture Sensitivity : Karl Fischer titration quantifies hydrolysis rates in humid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.